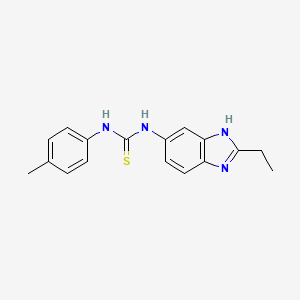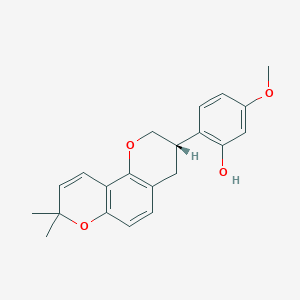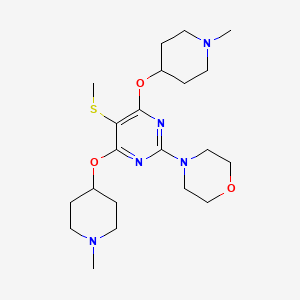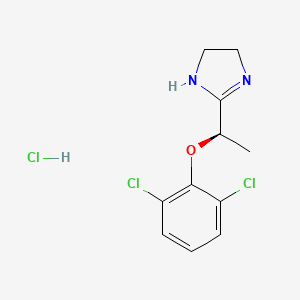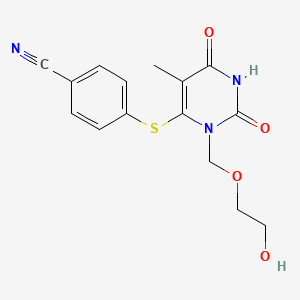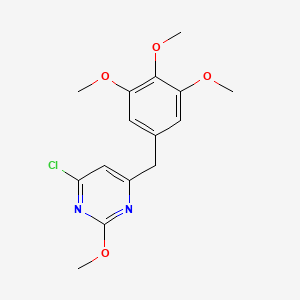
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids, vitamins, and various pharmaceuticals
Preparation Methods
The synthesis of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves several steps. One common method includes the following steps:
Salifying Reaction: This involves the formation of a salt, often using a composite solvent.
Cyanamide Reaction: This step generates an intermediate compound.
Condensation Reaction: Under the action of a catalyst, the final product, Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-, is obtained.
Industrial production methods often involve optimizing these steps to increase yield and purity. For example, using specific solvents and catalysts can significantly improve the efficiency of the reactions.
Chemical Reactions Analysis
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position is highly reactive and can be substituted by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: This reaction can form additional rings, leading to more complex structures.
Common reagents used in these reactions include thionyl chloride, N-chlorosuccinimide, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Research has shown that derivatives of this compound can have neuroprotective and anti-inflammatory properties.
Chemical Biology: It is used as a building block for synthesizing more complex molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules .
Comparison with Similar Compounds
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
2-Cyanopyrimidines: Used in various pharmaceutical applications.
6-Aryloxy-4-chloro-2-phenylpyrimidines: Studied for their fungicidal properties.
The uniqueness of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- lies in its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.
Properties
CAS No. |
123794-64-9 |
|---|---|
Molecular Formula |
C15H17ClN2O4 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
4-chloro-2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3 |
InChI Key |
DRAURIOHXMXMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


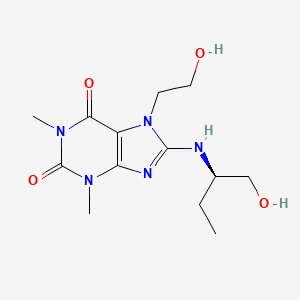
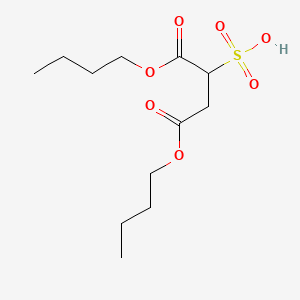
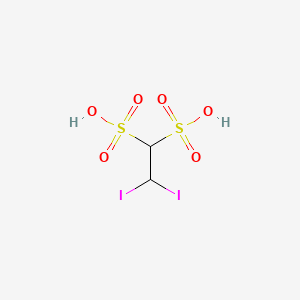
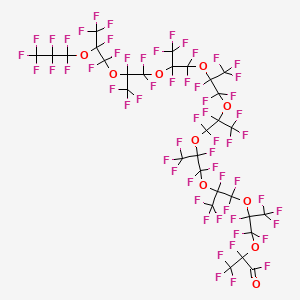

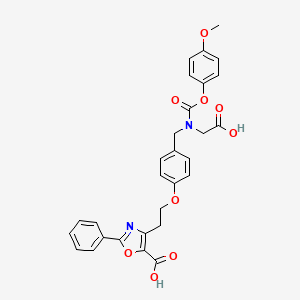
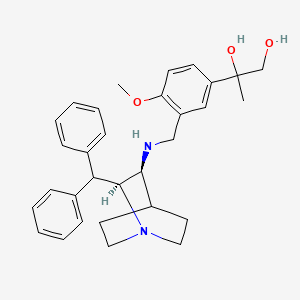
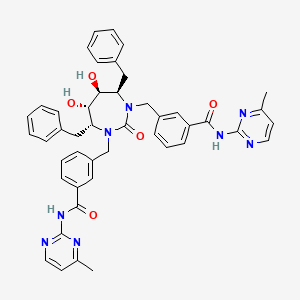
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
